2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-2,5-dimethoxyphenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile
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Overview
Description
2,2’,2’‘,2’‘’-((2,5-Dimethoxy-1,4-phenylene)bis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile is a complex organic compound characterized by its intricate structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-((2,5-Dimethoxy-1,4-phenylene)bis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core phenylene structure, followed by the introduction of the terphenyl groups and the acetonitrile functionalities. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and nitrile sources. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’‘,2’‘’-((2,5-Dimethoxy-1,4-phenylene)bis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce primary amines.
Scientific Research Applications
2,2’,2’‘,2’‘’-((2,5-Dimethoxy-1,4-phenylene)bis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,2’,2’‘,2’‘’-((2,5-Dimethoxy-1,4-phenylene)bis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s multiple functional groups allow it to engage in various binding interactions, influencing biological pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A simpler compound with a single aromatic ring and methoxy group.
2-Fluorodeschloroketamine: A dissociative anesthetic with a different core structure but similar functional groups.
Uniqueness
2,2’,2’‘,2’‘’-((2,5-Dimethoxy-1,4-phenylene)bis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile stands out due to its complex structure and multiple functional groups, which provide a unique combination of chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-2,5-dimethoxyphenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H38N4O2/c1-57-51-33-50(48-31-45(41-15-7-37(8-16-41)21-25-55)28-46(32-48)42-17-9-38(10-18-42)22-26-56)52(58-2)34-49(51)47-29-43(39-11-3-35(4-12-39)19-23-53)27-44(30-47)40-13-5-36(6-14-40)20-24-54/h3-18,27-34H,19-22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZMSQZGMLTLOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)CC#N)C4=CC=C(C=C4)CC#N)OC)C5=CC(=CC(=C5)C6=CC=C(C=C6)CC#N)C7=CC=C(C=C7)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H38N4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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